molecular formula C13H22N2O9 B2367871 Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate;oxalic acid CAS No. 2411193-46-7

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate;oxalic acid

Cat. No. B2367871
CAS RN: 2411193-46-7
M. Wt: 350.324
InChI Key: BUMAKGJPKRPKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of azetidine, which is a four-membered heterocyclic compound with one nitrogen atom. The presence of both carboxylate and amino functional groups suggests that it could participate in various chemical reactions. The tert-butyl group is a bulky substituent that could influence the compound’s reactivity and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, followed by various functional group interconversions to introduce the amino, methoxy, and carboxylate groups .


Molecular Structure Analysis

The molecular formula of the compound is C12H22N2O4, as suggested by the description . The presence of both polar (carboxylate, amino, and methoxy groups) and nonpolar (tert-butyl group) parts in the molecule could influence its solubility and reactivity.


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The amino group could participate in condensation reactions, the carboxylate group could undergo reactions typical of esters, and the methoxy group could be cleaved under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the polarity of the molecule, determined by its functional groups, can influence its solubility in different solvents. The presence of the bulky tert-butyl group could influence the compound’s boiling and melting points .

Scientific Research Applications

Synthesis and Pharmacological Potential

Research has explored the synthesis of functionalized amino acid derivatives, including compounds similar to Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate; oxalic acid, to design new anticancer agents. For instance, Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives evaluated for their cytotoxicity against human cancer cell lines, highlighting the potential of these compounds in anticancer drug design (Kumar et al., 2009).

Synthetic Methodologies

The compound's synthesis and related structures have been a focal point of research, contributing to the broader field of organic synthesis. Mosey et al. (2008) described the synthesis of tert-alkyl amino hydroxy carboxylic acids using an oxazolone-mediated ene-type reaction, which is fundamental in producing biologically active natural products (Mosey et al., 2008). This methodological advancement aids in the development of diverse pharmacophores with potential therapeutic applications.

Analytical Applications

Additionally, some studies have utilized tert-butyldimethylsilyl derivatives, similar to the tert-butyl group in the compound of interest, for analytical purposes. For example, Muskiet et al. (1981) developed a capillary gas-chromatographic method for the simultaneous determination of various metabolites in urine, showcasing the utility of tert-butyl derivatives in diagnostic and pharmacokinetic studies (Muskiet et al., 1981).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants present .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve studying its biological activity, optimizing its structure for better activity or selectivity, and conducting preclinical and clinical trials. If it’s a reagent or an intermediate in chemical synthesis, future research could involve finding new reactions that it can participate in or improving the methods for its synthesis .

properties

IUPAC Name

tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5.C2H2O4/c1-10(2,3)18-9(15)13-5-11(16,6-13)7(12)8(14)17-4;3-1(4)2(5)6/h7,16H,5-6,12H2,1-4H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRKGUPLEJPXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(C(=O)OC)N)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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